The compound [2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound that belongs to the class of amino acids. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of both an amino group and a carboxylic acid functional group. This compound can be classified as an organic compound due to its carbon-based structure, specifically falling under the category of amino acids due to its functional groups .
The synthesis of [2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid generally involves several steps:
The synthesis may require specific reagents and conditions, including:
The compound can participate in various chemical reactions typical of amino acids and derivatives, such as:
These reactions may require specific catalysts or conditions (e.g., pH adjustments, temperature control) to proceed efficiently. The stability of the benzyloxycarbonyl group under reaction conditions is also a critical consideration during synthesis and application .
The mechanism of action for this compound primarily revolves around its role as an amino acid derivative in biological systems:
Research into similar compounds indicates potential roles in modulating enzyme activity or serving as precursors for bioactive peptides .
The compound has several potential applications in scientific research and medicinal chemistry:
[2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid exemplifies strategic molecular design in central nervous system (CNS) drug development. Its core structure integrates a chiral pyrrolidine ring – a proven pharmacophore in neuroactive compounds – with a benzyloxycarbonyl (Cbz) protecting group and a flexible acetic acid linker. This configuration yields three critical functional domains: the Cbz group enables controlled synthetic transformations and enhances blood-brain barrier permeability through lipophilicity; the pyrrolidine ring establishes stereochemical control points essential for receptor binding specificity; and the acetic acid moiety provides hydrogen-bonding capacity for target engagement [2] [3]. The compound's molecular weight (292.33 g/mol) and calculated partition coefficient align with Lipinski's parameters for drug-likeness, while its stereogenic center at the pyrrolidine C-2 position allows enantioselective interactions with biological targets [3].
This compound emerged during the mid-2000s surge in γ-aminobutyric acid (GABA) transporter (GAT) inhibitor research. As synthetic methodologies for N-functionalized pyrrolidine derivatives advanced, medicinal chemists systematically explored C-2 and C-4 substituted pyrrolidine acetic acid analogs. The benzyloxycarbonylaminomethyl modification represented an innovative approach to enhance GAT-1 binding affinity while maintaining metabolic stability. Early studies demonstrated that such structurally constrained analogs could mimic GABA's conformation more effectively than flexible chain molecules, driving focused exploration of this chemical space [2]. Its first commercial appearance circa 2014 (CAS 1354002-28-0) coincided with publications validating pyrrolidine acetic acid derivatives as privileged scaffolds for neurotransmission modulation [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4